molecular formula C14H15N3OS B6422054 (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide CAS No. 881933-34-2

(2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide

Cat. No. B6422054
CAS RN: 881933-34-2
M. Wt: 273.36 g/mol
InChI Key: IRYIWWANQBQCIB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide, also known as ETMTD, is a compound belonging to the class of thiadiazoles. It is a synthetic organic compound that has a range of potential applications in medicinal chemistry, pharmacology, and biochemistry. ETMTD is a useful tool in the study of the structure and function of proteins and other biological molecules due to its ability to modulate the activity of enzymes, receptors, and other biological targets.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide is not yet fully understood. However, it is believed that (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide binds to the active site of enzymes and receptors and modulates their activity. It is also believed that (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide has the ability to interact with other molecules in the cell, such as DNA, and affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide are not yet fully understood. However, it has been shown to modulate the activity of enzymes, receptors, and other biological targets. Additionally, (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide has been shown to interact with DNA and affect its function.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide in laboratory experiments include its low cost, high purity, and ease of synthesis. Additionally, (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide is a useful tool in the study of the structure and function of proteins and other biological molecules due to its ability to modulate the activity of enzymes, receptors, and other biological targets.
The main limitation of using (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide in laboratory experiments is that its mechanism of action is not yet fully understood. Additionally, the biochemical and physiological effects of (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide are not yet fully understood.

Future Directions

For the study of (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into the use of (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide as a tool in the study of the structure and function of proteins and other biological molecules is warranted. Furthermore, further research into the development of new drugs based on (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide is also needed. Finally, further research into the use of (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide in the treatment of various diseases is also needed.

Synthesis Methods

(2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide can be synthesized by a variety of methods. The most common method is the condensation of 4-ethylphenol and 5-methyl-1,3,4-thiadiazole, which is a two-step process. In the first step, 4-ethylphenol is reacted with a base such as sodium hydroxide or potassium hydroxide in aqueous solution. This reaction produces the desired product, (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide, as well as a byproduct, sodium or potassium salt. The second step involves the removal of the salt by-product by acidification. This method is efficient, cost-effective, and yields a high purity product.

Scientific Research Applications

(2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide has been used in a variety of scientific research applications. For example, it has been used to study the structure and function of proteins and other biological molecules. It can also be used to modulate the activity of enzymes, receptors, and other biological targets. Additionally, (2E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide has been used to study the effects of drugs on biological systems and to develop new drugs with improved therapeutic potential.

properties

IUPAC Name

(E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-3-11-4-6-12(7-5-11)8-9-13(18)15-14-17-16-10(2)19-14/h4-9H,3H2,1-2H3,(H,15,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYIWWANQBQCIB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide

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